molecular formula C20H40N8O7 B14460832 L-Threonyl-L-lysyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 67056-78-4

L-Threonyl-L-lysyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B14460832
CAS No.: 67056-78-4
M. Wt: 504.6 g/mol
InChI Key: HHQXFLMLICNJDW-UMBPPFEGSA-N
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Description

L-Threonyl-L-lysyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of threonine, lysine, and ornithine residues, with a unique modification at the N5 position of the ornithine residue.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-lysyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-lysyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: The threonine residues can be oxidized to form hydroxy acids.

    Reduction: Reduction reactions can target the diaminomethylidene group, potentially converting it to a simpler amine.

    Substitution: The peptide can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles.

Major Products Formed

    Oxidation: Hydroxy acids.

    Reduction: Amines.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Investigated for potential therapeutic uses, such as antimicrobial or anticancer properties.

    Industry: Utilized in the development of novel materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Threonyl-L-lysyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group may play a crucial role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    L-Threonyl-L-lysyl-L-threonyl-L-ornithine: Lacks the diaminomethylidene modification.

    L-Threonyl-L-lysyl-L-threonyl-L-arginine: Contains arginine instead of ornithine.

    L-Threonyl-L-lysyl-L-threonyl-L-histidine: Contains histidine instead of ornithine.

Uniqueness

L-Threonyl-L-lysyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the diaminomethylidene group, which may confer distinct chemical and biological properties compared to similar peptides.

Properties

CAS No.

67056-78-4

Molecular Formula

C20H40N8O7

Molecular Weight

504.6 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C20H40N8O7/c1-10(29)14(22)17(32)26-12(6-3-4-8-21)16(31)28-15(11(2)30)18(33)27-13(19(34)35)7-5-9-25-20(23)24/h10-15,29-30H,3-9,21-22H2,1-2H3,(H,26,32)(H,27,33)(H,28,31)(H,34,35)(H4,23,24,25)/t10-,11-,12+,13+,14+,15+/m1/s1

InChI Key

HHQXFLMLICNJDW-UMBPPFEGSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O

Origin of Product

United States

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